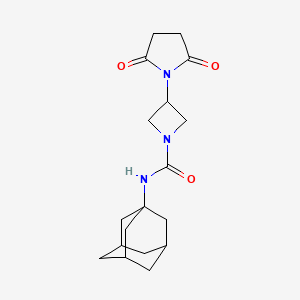
N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique structure combining an adamantane moiety with a 2,5-dioxopyrrolidine and an azetidine ring. Its molecular formula is C15H16N2O4, with a molecular weight of approximately 284.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of azetidine, including those similar to this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Tested Strains | Results |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | Inhibition Zone: 28 mm |
| Compound B | Antifungal | C. albicans | MIC: 50 µg/mL |
| This compound | Antimicrobial | Various Gram-positive and Gram-negative bacteria | Potent against MRSA and P. aeruginosa |
Studies show that compounds with similar structures have demonstrated higher potency than conventional antibiotics like ampicillin and streptomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .
Anticancer Activity
The azetidine derivatives have also been investigated for their anticancer properties. Some studies indicate that they can inhibit the proliferation of cancer cells and induce apoptosis.
Case Study: Anticancer Effects
In a study evaluating the effects of various azetidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds exhibiting the azetidine structure showed significant antiproliferative activity at nanomolar concentrations. Specifically, derivatives similar to this compound were found to inhibit tumor growth effectively .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For instance, its structural components could facilitate binding to active sites of enzymes such as acetylcholinesterase or butyrylcholinesterase, influencing neurotransmitter levels and potentially leading to therapeutic effects in neurodegenerative diseases .
Properties
IUPAC Name |
N-(1-adamantyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-15-1-2-16(23)21(15)14-9-20(10-14)17(24)19-18-6-11-3-12(7-18)5-13(4-11)8-18/h11-14H,1-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVYHFHSFOJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














